2-benzoyl-1,3-thiazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1509486-15-0 |
|---|---|
Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-benzoyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7NO3S/c13-9(7-4-2-1-3-5-7)10-12-8(6-16-10)11(14)15/h1-6H,(H,14,15) |
InChI Key |
VSEMROMIKAJVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzoyl 1,3 Thiazole 4 Carboxylic Acid and Its Analogues
Classical and Convergent Synthesis Strategies for the 1,3-Thiazole Core Incorporating Benzoyl and Carboxylic Acid Functionalities
The foundational approach to constructing the 1,3-thiazole ring is the Hantzsch thiazole (B1198619) synthesis, first described in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comwikipedia.orgijper.org This method remains a cornerstone for creating a wide array of thiazole derivatives.
In the context of 2-benzoyl-1,3-thiazole-4-carboxylic acid, a classical approach would involve reacting a thioamide with an appropriate α-halocarbonyl compound that already contains the precursors to the benzoyl and carboxylic acid functionalities. For instance, the synthesis of 2,4-disubstituted thiazoles can be achieved through the condensation of α-halocarbonyl compounds with thiourea (B124793). ijper.org The synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives has been accomplished by reacting various aromatic aldehydes with dichloroacetic acid and thiourea. uobaghdad.edu.iq
Convergent strategies aim to build the molecule by synthesizing key fragments separately before joining them. For this compound, this could involve the synthesis of a 2-amino-1,3-thiazole-4-carboxylic acid derivative, which is then modified to introduce the benzoyl group.
Advanced Reaction Pathways for the Introduction of the 2-Benzoyl Moiety
Modern synthetic methods offer more sophisticated ways to introduce the 2-benzoyl group onto a pre-formed thiazole ring or to construct the ring with the benzoyl group already in place.
Condensation Reactions and Cyclization Protocols
The Hantzsch synthesis and its variations are primary examples of condensation and cyclization protocols. tandfonline.com A notable method involves the cyclocondensation of bromoacetaldehyde (B98955) diethyl acetal (B89532) with α-oxothioamides to produce 2-acylthiazoles with yields ranging from 78–92%. tandfonline.com This reaction is catalyzed by the hydrogen bromide byproduct. tandfonline.com The required α-oxothioamides can be prepared from methyl ketones. tandfonline.com
Another approach involves a three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur to yield thiazoles. organic-chemistry.org
Functional Group Interconversions Leading to the this compound Scaffold
Functional group interconversions are crucial for transforming a synthesized thiazole intermediate into the final target compound. For example, a 2-acylthiazole can be synthesized, and then the substituent at the 4-position can be converted to a carboxylic acid. tandfonline.com
One common strategy is the oxidation of a methyl group or an alcohol at the 4-position to a carboxylic acid. For instance, 4-hydroxymethylthiazole (B1350391) can be oxidized to thiazole-4-carboxylic acid using a mixture of nitric acid and sulfuric acid, achieving yields generally over 90%. google.com
Another route involves the generation of a 2-lithiothiazole from a 2-bromothiazole (B21250) via metal-halogen exchange, which can then be reacted with a suitable benzoylating agent. wikipedia.orggoogle.com Alternatively, treating a thiazole with an allylic Grignard reagent can generate a 2-Grignard reagent, which can then react with N,N'-carbonyldiimidazole-activated carboxylic acids to form 2-acyl thiazoles. researchgate.net
Regioselective and Stereoselective Approaches in this compound Synthesis
Regioselectivity is critical when multiple reaction sites are available on the thiazole precursor. In the Hantzsch synthesis, the reaction between a thioamide and an α-haloketone is regioselective. The sulfur atom of the thioamide, being a "soft" nucleophile, attacks the "soft" electrophilic alkyl halide, while the nitrogen atom, a "hard" nucleophile, reacts with the "hard" electrophilic carbonyl group. chemtube3d.com
Recent advancements have focused on regioselective C-H functionalization. For example, iridium-catalyzed C-H borylation allows for the introduction of functional groups at specific positions on the benzothiazole (B30560) ring. nih.gov While this is demonstrated on a benzothiazole, the principle can be extended to thiazole synthesis.
Sustainable and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally friendly methods. nih.gov Green chemistry principles applied to thiazole synthesis include the use of water as a solvent, solvent-free reactions, and the use of reusable catalysts. organic-chemistry.orgbepls.com
For example, a catalyst-free synthesis of 2-aminothiazoles has been developed using α-diazoketones and thiourea in PEG-400. bepls.com Another eco-friendly method is the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) in a solvent-free environment, which proceeds to completion in seconds. organic-chemistry.org The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a recyclable and non-toxic catalyst has also been reported for the synthesis of thiazole derivatives. researchgate.net Furthermore, electrochemical oxidative cyclization of enaminones with thioamides offers a metal- and oxidant-free route to thiazoles. organic-chemistry.org
Comparative Analysis of Synthetic Routes: Efficiency and Scope
Different synthetic routes to thiazoles offer varying levels of efficiency and substrate scope. The classical Hantzsch synthesis is versatile but can sometimes require harsh conditions. ijper.org Modern methods often provide higher yields and milder reaction conditions.
For instance, the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides is notable for its short reaction times and lack of need for costly transition metal catalysts. tandfonline.com The three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur also offers high selectivity. organic-chemistry.org
A comparative study of one-pot synthetic methods for 2-amino-1,3,4-thiadiazole (B1665364) (a related heterocycle) found that a sulfuric acid-catalyzed conventional method was highly efficient in terms of yield. researchgate.net
Below is a comparative table of different synthetic approaches for thiazole derivatives:
| Synthetic Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages | Reference |
| Hantzsch Thiazole Synthesis | α-haloketones, Thioamides | Often reflux in ethanol | Versatile, well-established | Can require harsh conditions | synarchive.com, ijper.org, |
| Cyclocondensation | Bromoacetaldehyde diethyl acetal, α-oxothioamides | HBr (byproduct) | High yields (78-92%), short reaction times, no transition metal catalyst | Limited to specific starting materials | tandfonline.com |
| Three-Component Reaction | Enaminoesters, Fluorodibromoiamides/ester, Sulfur | - | High selectivity | May have a complex reaction setup | organic-chemistry.org |
| Solvent-Free Hantzsch Condensation | 2-bromoacetophenones, Thiourea/Selenourea | Solvent-free, catalyst-free | Fast reaction, eco-friendly, good yields | Limited to specific reactants | organic-chemistry.org |
| Electrochemical Cyclization | Enaminones, Thioamides | Electrochemical | Metal- and oxidant-free, green | Requires specialized equipment | organic-chemistry.org |
| Grignard Reagent Method | Thiazole, Allylic Grignard reagent, N,N'-carbonyldiimidazole activated carboxylic acids | - | Mild conditions, good yields | Requires preparation of Grignard reagent | researchgate.net |
Chemical Reactivity and Derivatization of 2 Benzoyl 1,3 Thiazole 4 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety of 2-benzoyl-1,3-thiazole-4-carboxylic acid
The carboxylic acid group at the C4 position of the thiazole (B1198619) ring is a primary site for derivatization through various classical and modern organic reactions. libretexts.org
The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are common modifications in the development of new chemical entities.
Esterification: Ester derivatives can be synthesized via acid-catalyzed esterification, also known as the Fischer esterification reaction, by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.org This method is particularly effective for producing methyl, ethyl, propyl, and butyl esters. libretexts.org Alternatively, esters can be formed through reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt. libretexts.org
Amidation: Amidation reactions are frequently employed to introduce a wide variety of substituents. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov This method has been successfully used to synthesize amides from structurally similar 2-aryl-thiazole-4-carboxylic acids. nih.gov The reaction proceeds under mild conditions and is compatible with a broad range of functional groups. nih.govsemanticscholar.org For instance, coupling reactions of related thiazole carboxylic acids with various anilines have been reported to yield the corresponding amide derivatives. nih.gov
Table 1: Common Reagents for Esterification and Amidation
| Reaction Type | Reagent Class | Specific Examples |
|---|---|---|
| Esterification | Alcohols (with acid catalyst) | Methanol, Ethanol, Propanol, Butanol libretexts.org |
| Alkylating Agents | Thionyl chloride (SOCl₂) followed by alcohol libretexts.orgcolostate.edu | |
| Diazocompounds | Diazomethane colostate.edu | |
| Amidation | Coupling Reagents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) nih.govnih.gov |
| 1-Hydroxybenzotriazole (HOBt) nih.gov |
The decarboxylation of heteroaromatic carboxylic acids, including thiazole-carboxylic acids, is a known transformation that typically occurs upon heating. masterorganicchemistry.com This reaction involves the loss of carbon dioxide and results in a hydrogen atom at the position of the former carboxyl group. The ease of decarboxylation is influenced by the stability of the intermediate formed after CO₂ loss. masterorganicchemistry.com
For thiazole-5-carboxylic acids, studies have shown that the reaction can proceed through different mechanisms depending on the proton activity of the medium and the substituents on the ring. rsc.org The decarboxylation can occur via a unimolecular pathway, characteristic of many azole derivatives, or a bimolecular protiodecarboxylation mechanism. rsc.org Kinetic studies on the decarboxylation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid and 2-amino-thiazole-5-carboxylic acids have provided insights into these pathways. rsc.orgsemanticscholar.org While specific studies on the decarboxylation of this compound are not detailed, it is expected that heating the compound, possibly in a suitable solvent, would lead to the formation of 2-benzoyl-1,3-thiazole. google.com
Reactivity of the 1,3-Thiazole Ring System in this compound
The 1,3-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the electron-withdrawing benzoyl and carboxylic acid substituents.
The thiazole nucleus is generally susceptible to electrophilic aromatic substitution. The position of substitution is directed by the heteroatoms and the existing substituents. In the case of this compound, both the 2-benzoyl and 4-carboxylic acid groups are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, substitution, if forced, would most likely occur at the C5 position, which is the only available carbon on the ring and is generally the most reactive site in 2,4-disubstituted thiazoles towards electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be carried out at this position under harsh conditions. For example, bromination of related imidazo[2,1-b] nih.govgoogle.comresearchgate.netthiadiazole systems has been achieved using N-bromosuccinimide. researchgate.net
While electrophilic substitution is more common for electron-rich aromatics, nucleophilic attack on the thiazole ring can also occur, particularly when activated by electron-withdrawing groups. The partial positive charge on the ring carbons makes them susceptible to attack by strong nucleophiles. masterorganicchemistry.com
Ring transformation reactions represent another facet of thiazole reactivity. For instance, a related 2-benzoyl-1,4-benzothiazin-3-one has been shown to undergo a ring transformation in the presence of methyl chloroacetate (B1199739) to yield a 1,3-benzothiazol-2-one derivative. Condensation with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. These examples suggest that under specific conditions, the thiazole ring in this compound could potentially undergo cleavage and rearrangement to form different heterocyclic systems. nih.gov
Modifications and Transformations of the Benzoyl Substituent in this compound
The benzoyl group provides an additional site for chemical modification, primarily centered on the reactivity of the carbonyl group and the phenyl ring.
The carbonyl ketone is a key functional group that can undergo a variety of nucleophilic addition reactions. masterorganicchemistry.com For example, it can be reduced to a secondary alcohol (a (hydroxy(phenyl)methyl) group) using reducing agents like sodium borohydride. It can also react with organometallic reagents such as Grignard reagents or organolithium compounds to form tertiary alcohols.
The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing substituent. Therefore, reactions like nitration, halogenation, or sulfonation would be expected to occur at the meta-positions of the phenyl ring. However, these reactions would likely require forcing conditions due to the deactivating nature of the acyl group.
In some cases, the entire benzoyl group can be involved in ring contraction reactions of larger heterocyclic systems containing this moiety. For example, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one undergoes an oxidative ring contraction to give 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.com While this is not a direct transformation of the benzoyl group itself, it illustrates its participation in the reactivity of the parent molecule.
Multicomponent Reaction Strategies for the Synthesis of this compound Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like derivatives of this compound in a single step. The Hantzsch thiazole synthesis, a classic MCR, and its variations are particularly relevant. wikipedia.orgbeilstein-journals.org A plausible MCR strategy for synthesizing derivatives of the target molecule could involve the condensation of a benzoylthioamide, an α-haloketone, and a source of ammonia (B1221849) or an amine.
A conceptual three-component reaction could involve:
Benzoylthioamide: Serving as the source for the C2-benzoyl group and the thiazole sulfur atom.
Ethyl 2-chloro-3-oxobutanoate: Providing the C4-carboxylic acid precursor and the C5-substituent of the thiazole ring.
An amine or ammonia: Facilitating the ring closure to form the thiazole core.
While specific examples for the direct synthesis of this compound via an MCR are not extensively documented in publicly available literature, the general principles of thiazole synthesis through MCRs are well-established. wikipedia.orgbeilstein-journals.org For instance, the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst has been shown to produce various thiazole derivatives. nih.gov Adapting such methodologies by using benzoylisothiocyanate could provide a direct route to 2-benzoyl-substituted thiazoles.
Table 1: Plausible Multicomponent Reaction for the Synthesis of this compound Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |
| Benzoylthioamide | Ethyl 2-chloro-3-oxobutanoate | Ammonia | Ethanol | Ethyl 2-benzoyl-5-methyl-1,3-thiazole-4-carboxylate |
| Benzoyl isothiocyanate | Ethyl bromopyruvate | Amine (R-NH2) | Acetonitrile | Ethyl 2-(benzoyl-amino)-thiazole-4-carboxylate derivatives |
Exploration of Novel this compound Analogues through Systematic Functionalization
The systematic functionalization of the this compound scaffold is a key strategy for generating novel analogues with potentially enhanced properties. This exploration primarily targets the carboxylic acid group, the benzoyl moiety, and the thiazole ring.
Derivatization of the Carboxylic Acid Group: The carboxylic acid at the 4-position is a prime site for modification. Standard organic transformations can be employed to convert it into a variety of functional groups, including esters and amides. libretexts.org
Esterification: Reaction with various alcohols in the presence of an acid catalyst or using coupling agents can yield a library of esters. libretexts.org
Amidation: Coupling with a diverse range of primary and secondary amines, facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), leads to the formation of corresponding amides. nih.gov
Functionalization of the Benzoyl Group: The phenyl ring of the benzoyl group is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of a wide array of substituents, thereby modulating the electronic and steric properties of the molecule. Common modifications include nitration, halogenation, and Friedel-Crafts reactions.
Modification of the Thiazole Ring: While the thiazole ring is generally less reactive towards electrophilic substitution than the benzoyl phenyl ring, certain positions can be functionalized. The C5 position is the most likely site for electrophilic attack in thiazole itself. researchgate.net However, in the target molecule, this position is already substituted.
A recent patent application described a derivative, 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester, highlighting the possibility of complex functionalities on the benzoyl ring and derivatization at the C2 position.
Table 2: Examples of Synthesized Analogues of this compound
| Parent Compound | Reagent(s) | Reaction Type | Product | Reference |
| 2-Aryl-thiazolidine-4-carboxylic acid | 3,4,5-Trimethoxyaniline, EDCI/HOBt | Amidation | 2-Aryl-N-(3,4,5-trimethoxyphenyl)thiazolidine-4-carboxamide | nih.gov |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Substituted phenyl amines | Amidation | Novel 2-amino-1,3-thiazole-4-carboxamides | researchgate.net |
| 2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid | Various | Design and Synthesis | Analogues of Febuxostat |
Advanced Spectroscopic and Structural Elucidation of 2 Benzoyl 1,3 Thiazole 4 Carboxylic Acid
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-benzoyl-1,3-thiazole-4-carboxylic acid in solution. ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques, such as COSY and HMBC, establish connectivity between atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the benzoyl and thiazole (B1198619) rings, as well as the carboxylic acid proton. The chemical shifts of these protons are influenced by the electronic effects of the neighboring functional groups. For instance, the proton on the thiazole ring (H-5) typically appears as a singlet in a distinct region of the spectrum. The protons of the phenyl group exhibit complex splitting patterns due to spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. Key resonances include those for the carbonyl carbon of the benzoyl group, the carboxylic acid carbon, and the carbons of the thiazole and phenyl rings. The chemical shifts of the thiazole ring carbons are particularly diagnostic for confirming the ring structure.
2D NMR Spectroscopy: Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, helping to identify adjacent protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the benzoyl group to the thiazole ring and the carboxylic acid group to its attachment point on the thiazole. For example, a correlation between the H-5 proton of the thiazole ring and the carbonyl carbon of the benzoyl group would confirm their connectivity.
Interactive Data Table: Representative NMR Data for Thiazole Derivatives
This table provides an example of typical chemical shift ranges for protons and carbons in thiazole-containing compounds, which can be used as a reference for interpreting the spectra of this compound.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Thiazole H-5 | 7.5 - 8.5 |
| ¹H | Aromatic (Phenyl) | 7.0 - 8.0 |
| ¹H | Carboxylic Acid | 10.0 - 13.0 |
| ¹³C | Thiazole C-2 | 160 - 170 |
| ¹³C | Thiazole C-4 | 140 - 150 |
| ¹³C | Thiazole C-5 | 120 - 130 |
| ¹³C | Carbonyl (Benzoyl) | 180 - 195 |
| ¹³C | Carboxylic Acid | 165 - 175 |
| ¹³C | Aromatic (Phenyl) | 125 - 140 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Mechanistic Insights into this compound
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information about the functional groups and vibrational modes within the this compound molecule. researchgate.net These methods are complementary and provide a more complete picture of the molecule's vibrational landscape. nih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands.
O-H Stretch: A broad band is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O Stretch: Two distinct carbonyl stretching vibrations are expected. The benzoyl carbonyl stretch usually appears around 1650-1680 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a higher frequency, typically in the 1700-1730 cm⁻¹ range.
C=N and C=C Stretches: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of both the thiazole and phenyl rings appear in the 1400-1600 cm⁻¹ region.
C-S Stretch: The thiazole ring's C-S stretching vibration can be observed at lower frequencies. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric breathing modes of the phenyl and thiazole rings are often strong in the Raman spectrum.
C-S-C Vibration: The deformation vibration of the C-S-C linkage in the thiazole ring can also be identified.
Conformational insights can be gained by analyzing shifts in vibrational frequencies, which can be influenced by intermolecular interactions such as hydrogen bonding in the solid state. nih.gov
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | FT-IR | 2500-3300 (broad) |
| C-H Stretch (Aromatic) | FT-IR, Raman | 3000-3100 |
| C=O Stretch (Benzoyl) | FT-IR | 1650-1680 |
| C=O Stretch (Carboxylic Acid) | FT-IR | 1700-1730 |
| C=N/C=C Stretch (Ring) | FT-IR, Raman | 1400-1600 |
High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS for Molecular Characterization and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for confirming the molecular formula and investigating the fragmentation patterns of this compound. researchgate.net
HRMS: This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. This is a critical step in confirming the identity of the synthesized compound.
LC-MS/MS: This method combines the separation power of liquid chromatography with the structural information from tandem mass spectrometry.
Separation: LC separates the target compound from any impurities or byproducts.
Fragmentation Analysis: In the mass spectrometer, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. Common fragmentation pathways include:
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a very common fragmentation for carboxylic acids.
Loss of the Benzoyl Group: Cleavage of the bond between the thiazole ring and the benzoyl group, resulting in a fragment ion corresponding to the benzoyl cation (m/z 105) or the thiazole carboxylic acid moiety.
Ring Fragmentation: Fragmentation of the thiazole ring itself can also occur, leading to smaller characteristic ions.
Analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the connectivity of its different components. researchgate.net
Interactive Data Table: Expected Fragmentation Data for this compound
| Fragmentation | Neutral Loss (Da) | Expected Fragment m/z |
| [M+H]⁺ | - | Calculated Molecular Weight + 1 |
| [M-H₂O+H]⁺ | 18 | [M+H]⁺ - 18 |
| [M-CO₂+H]⁺ | 44 | [M+H]⁺ - 44 |
| [M-C₇H₅O+H]⁺ | 105 | [M+H]⁺ - 105 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound and its Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. novapublishers.com For this compound, this technique can provide a wealth of information:
Molecular Conformation: It reveals the exact bond lengths, bond angles, and torsion angles within the molecule. This includes the relative orientation of the benzoyl group with respect to the thiazole ring.
Intermolecular Interactions: It elucidates how the molecules pack in the crystal lattice, revealing details about intermolecular forces such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking interactions between the aromatic rings. researchgate.net
Absolute Stereochemistry: For chiral derivatives or complexes, X-ray diffraction can determine the absolute configuration of stereocenters.
When this compound forms complexes with metals or other molecules, single-crystal X-ray diffraction is crucial for understanding the coordination geometry and the nature of the interactions between the ligand and the central atom or molecule. researchgate.net
Interactive Data Table: Representative Crystallographic Parameters
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Ultraviolet-Visible Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. youtube.com
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system formed by the benzoyl and thiazole moieties. researchgate.net
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule will likely result in these bands appearing at longer wavelengths (lower energy).
n → π Transitions:* These are generally lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.
The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the presence of substituents on the aromatic rings, providing further information about the electronic nature of the chromophore. mdpi.com
Interactive Data Table: Expected UV-Vis Absorption Maxima
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 350 | High |
| n → π | 300 - 400 | Low |
Computational and Theoretical Investigations of 2 Benzoyl 1,3 Thiazole 4 Carboxylic Acid
Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry, Electronic Structure, and Conformational Landscapes
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the molecular geometry, electronic properties, and conformational possibilities of 2-benzoyl-1,3-thiazole-4-carboxylic acid. These computational approaches allow for the precise modeling of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical properties.
Studies on structurally related benzothiazole (B30560) and thiazole (B1198619) derivatives have demonstrated the utility of these methods. For instance, the ground-state geometries and electronic structures of novel benzothiazole herbicides have been successfully investigated using DFT-B3LYP, BLYP, and ab initio RHF methods. nih.gov Such calculations provide optimized geometries and thermodynamic parameters. nih.gov For 2-(4-methoxyphenyl)benzo[d]thiazole, methods like HF, B3LYP, BLYP, B3PW91, and mPW1PW91 with a 6-311G(d,p) basis set have been used to calculate theoretical vibrational spectra, with the absence of imaginary frequencies confirming the stability of the optimized geometry. mdpi.com
A conformational analysis of this compound would typically be performed using DFT calculations, for example, at the B3LYP/6-311+G(2d,p) level of theory, to identify the most stable conformations. mdpi.com The electronic structure analysis would involve examining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Theoretical calculations for other thiazole derivatives have utilized the B3LYP/6-311G(d,p) method to determine parameters like HOMO-LUMO energy gap, dipole moment, electronegativity, hardness, and softness, which are crucial for predicting inhibitor activity. researchgate.net
These computational investigations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in various chemical and biological environments.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational flexibility and intermolecular interactions of this compound over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior in solution or when interacting with other molecules.
For related thiazole derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. biointerfaceresearch.comnih.gov A typical MD simulation protocol involves several stages: initial energy minimization of the structure using algorithms like Steepest Descent and Conjugate Gradient, followed by a controlled heating phase to reach a desired temperature (e.g., 300K), an equilibration phase to stabilize the system, and finally, a production run from which conformational and interaction data are collected. biointerfaceresearch.com
These simulations are crucial for understanding how this compound might interact with its environment, including solvent molecules and potential biological targets. By analyzing the simulation trajectories, researchers can identify stable conformations, hydrogen bonding patterns, and other non-covalent interactions that govern the molecule's behavior. For example, MD simulations on thiazole inhibitors have been used to evaluate the stability of the compound within a protein's binding site. physchemres.org Such studies confirm the stability of docked complexes and provide insights into the dynamic nature of the interactions. nih.gov
In Silico Prediction of Reactivity, Reaction Mechanisms, and Transition States for this compound
In silico methods are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms by calculating the energies of reactants, products, and transition states.
Kinetic studies on the decarboxylation of analogous 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids have revealed that the reaction can proceed through different mechanisms depending on the proton activity of the medium. rsc.org For instance, some derivatives decarboxylate via a unimolecular decarboxyprotonation mechanism, while others follow a bimolecular protiodecarboxylation pathway. rsc.org Computational methods can model these pathways to determine the most energetically favorable route.
Furthermore, the synthesis of related heterocyclic systems, such as 1,3,4-thiadiazoles from carboxylic acids, has been studied computationally. These reactions can proceed through intermediate steps like acylation followed by cyclodehydration. nih.gov Theoretical calculations can map out the entire reaction coordinate, identifying key intermediates and the transition states that connect them. This provides a detailed, atomistic understanding of the reaction, which is difficult to obtain through experimental means alone. For this compound, these methods could be applied to predict its stability, potential degradation pathways, and reactivity with other chemical species.
Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the structural features of a series of compounds with their physicochemical properties or biological activities. For derivatives of this compound, QSPR models can predict properties like solubility, melting point, or chromatographic retention time, while QSAR models can predict biological efficacy.
QSAR studies on thiazole and benzothiazole derivatives have successfully identified key molecular descriptors that influence their activity. For example, a Group-based QSAR (GQSAR) analysis of benzothiazole derivatives as anticancer agents revealed that hydrophobic groups at one position (R1) and the presence of six-membered rings at another (R2) could enhance the anticancer potential. chula.ac.th Similarly, 2D and 3D-QSAR models for aryl thiazole derivatives have been developed to predict antimicrobial activity, showing that electrostatic effects and specific structural descriptors are dominant factors. ijpsdronline.com
These models are typically built using statistical methods like multiple linear regression (MLR) or k-Nearest Neighbor (kNN) methods. chula.ac.thijpsdronline.com The generated equations provide a quantitative link between structure and activity/property, which is invaluable for designing new derivatives with optimized characteristics.
| Model | Equation | Statistical Significance | Key Descriptors | Interpretation |
|---|---|---|---|---|
| Model A | pEC50 = 0.0025 – 21.8771 * (R1-DeltaEpsilonC) – 0.0169 * (R1-XKHydrophilicArea) + 0.5092 * (R2-6 Chain Count) | n = 28, r² = Not specified, q² = Not specified | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6 Chain Count | Hydrophobic groups on fragment R1 and six-membered rings on fragment R2 are predicted to increase anticancer activity. |
| Model B | pEC50 = 0.0010 + 36.4894 * (R1-DeltaAlphaB) – 0.0111 * (R1-XKHydrophilicArea) – 0.0057 * (R2-HosoyaIndex) | n = 28, r² = 0.71, q² = 0.65, pred_r² = 0.72 | R1-DeltaAlphaB, R1-XKHydrophilicArea, R2-HosoyaIndex | This model also highlights the importance of hydrophilicity and other electronic/topological descriptors in modulating activity. |
Molecular Docking and Ligand-Target Interaction Profiling for this compound (Focus on binding modes and affinities to specific molecular targets)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is essential for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex.
Docking studies on various thiazole derivatives have identified them as potential inhibitors for a range of biological targets. For example, thiazole-coumarin and thiazole-triazole conjugates have been docked against SARS-CoV-2 targets like the main protease (Mpro) and the ACE2 receptor, showing strong binding affinities. nih.gov Similarly, benzothiazole derivatives have been docked against the E. coli dihydroorotase protein, with some compounds showing promising binding affinity values and identifying them as potential lead molecules. semanticscholar.org
The results of docking studies are typically reported as a binding energy or affinity (e.g., in kcal/mol), which estimates the strength of the interaction. The analysis also reveals the binding mode, including key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues in the target's active site. This information is critical for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. For instance, studies on thiazole inhibitors of biofilm formation used docking to identify key amino acid residues involved in the interaction with the target protein. physchemres.org
| Thiazole Derivative Class | Protein Target | PDB ID | Range of Binding Affinities (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamides | E. coli dihydroorotase | 2eg7 | -7.1 to -7.4 | ARG A:20, ASN A:44, ALA A:266 | semanticscholar.org |
| Thiazole-coumarin/triazole conjugates | SARS-CoV-2 Mpro & ACE2 | Not Specified | -7.89 to -9.87 | Not Specified | nih.gov |
| Thiazole biofilm inhibitors | Target Protein | 2XF | -6.6 to -8.1 | Not Specified | physchemres.org |
Mechanistic Studies and Molecular Target Interactions of 2 Benzoyl 1,3 Thiazole 4 Carboxylic Acid Derivatives
In Vitro Biochemical Characterization of Enzyme Inhibition or Receptor Binding by 2-benzoyl-1,3-thiazole-4-carboxylic acid Analogues
Derivatives of the 1,3-thiazole-4-carboxylic acid scaffold have been the subject of various in vitro studies to characterize their interactions with enzymes and receptors. The thiazole (B1198619) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The amide functional group, often present in these derivatives, is crucial for forming hydrogen-bonding interactions with biological molecules like proteins. nih.gov
Research into related thiazole structures has demonstrated significant biological activity. For instance, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their fungicidal and antiviral activities. researchgate.net Preliminary bioassays showed that several of these compounds exhibited good fungicidal activity against multiple fungi at a concentration of 50 μg/mL. researchgate.net Specifically, compounds designated as 4b and 4i in the study displayed over 50% activity against six different types of fungi. researchgate.net
In another area, analogues of 2-aryl-4-benzoyl-imidazole (ABI), which share a similar benzoyl feature, have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds have shown high potency against various cancer cell lines, with the most effective analogue achieving an average IC50 value of 3.8 nM. nih.gov This indicates that the benzoyl-substituted heterocyclic core can be a key pharmacophore for potent enzyme or protein inhibition.
Furthermore, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a related heterocyclic acid, have been screened for antimicrobial activity. mdpi.com One derivative, featuring a 5-nitro-2-furoyl moiety, demonstrated significant bioactivity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. mdpi.com While not direct analogues of this compound, these findings highlight the potential of the broader class of substituted thiazole and thiadiazole carboxylic acids as effective enzyme inhibitors.
Table 1: In Vitro Activity of Selected Thiazole and Related Heterocyclic Derivatives
| Compound/Analogue Class | Target/Assay | Activity Metric | Result | Source |
|---|---|---|---|---|
| 2-amino-1,3-thiazole-4-carboxylic acid derivatives (4b, 4i) | Fungicidal Activity (6 fungi) | % Inhibition @ 50 µg/mL | >50% | researchgate.net |
| 2-aryl-4-benzoyl-imidazole (ABI-III) analogue | Tubulin Polymerization | Average IC50 | 3.8 nM | nih.gov |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (15) | Antimicrobial (Gram-positive bacteria) | MIC | 1.95–15.62 µg/mL | mdpi.com |
Elucidation of the Molecular Basis of Interaction with Biological Macromolecules (e.g., protein binding sites, nucleic acid interactions)
The molecular interactions of this compound derivatives with their biological targets are dictated by the specific arrangement of functional groups on the scaffold. The thiazole ring, being a mesoionic five-membered heterocycle, can cross cellular membranes to interact with intracellular targets, and the sulfur atom enhances liposolubility. nih.gov
For the related 2-aryl-4-benzoyl-imidazole (ABI) analogues that inhibit tubulin, molecular modeling studies have provided insights into their binding at the colchicine-binding site of tubulin. nih.gov These studies suggest that the benzoyl group and the aryl substituent at the 2-position of the imidazole (B134444) ring play critical roles in occupying specific pockets within the binding site, leading to the inhibition of tubulin polymerization. nih.gov
In a different context, studies on substituted sulfamoyl benzamidothiazoles, which prolong NF-κB activation, have identified specific structural features that govern their interaction. nih.gov A potent compound from this series, bearing a 2,5-dimethylphenyl substituent on the thiazole ring and a benzoyl-4-(sulfonylpiperidine) group, was analyzed. nih.gov The interaction with its target was explored through systematic modifications at six different sites on the molecule, including the thiazole ring itself and the benzene (B151609) ring, to understand how each part contributes to binding. nih.gov The amide bond was identified as a key interaction point. nih.gov
These examples from related compound series illustrate that the benzoyl group, the thiazole core, and various substituents can engage in a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces to secure the molecule within the binding site of a protein.
Structure-Activity Relationship (SAR) Analysis at the Molecular Level for Specific Biochemical Pathways Modulated by this compound
Structure-activity relationship (SAR) analysis is crucial for optimizing the potency and selectivity of lead compounds. For derivatives of the this compound scaffold, SAR studies focus on how modifications to different parts of the molecule affect its biological activity.
A systematic SAR study was conducted on a series of substituted sulfamoyl benzamidothiazoles designed to prolong NF-κB activation. nih.gov The core structure was divided into six distinct regions for modification:
Site A: The 4-substituent of the thiazole ring.
Site B: The thiazole ring itself.
Site C: The central amide bond.
Site D: The benzene ring with carboxyl and sulfamoyl groups.
Site E: The sulfonamide functional group.
Site F: The amine substituent of the sulfonamide group. nih.gov
This methodical approach allowed researchers to probe the importance of each molecular region. For example, modifications at Site A (the thiazole-4-substituent) and Site F (the sulfonamide amine) led to significant changes in potency, indicating these positions are critical for target interaction. nih.gov The initial lead compound featured a 2,5-dimethylphenyl group at the thiazole's 4-position and a sulfonylpiperidine group, highlighting the importance of these specific substitutions for activity. nih.gov
In the development of c-Met kinase inhibitors, a series of thiazole/thiadiazole carboxamide derivatives were synthesized and optimized through five cycles of SAR studies. nih.gov This iterative process led to the identification of compound 51am as the most promising inhibitor in both biochemical and cellular assays, demonstrating that fine-tuning of the substituents on the thiazole carboxamide scaffold is key to achieving high potency. nih.gov
Similarly, for 2-amino-1,3-thiazole-4-carboxylic acid derivatives with antifungal properties, the nature of the substituents was directly linked to their spectrum of activity. researchgate.net The variation in efficacy between compounds 4b , 4c , 4e , and 4i underscores the sensitivity of the biological response to the specific chemical groups attached to the core scaffold. researchgate.net
Table 2: Summary of Key SAR Findings for Thiazole Derivatives
| Compound Series | Key Modification Site | Impact on Activity | Source |
|---|---|---|---|
| Substituted sulfamoyl benzamidothiazoles | Site A (Thiazole-4-substituent), Site F (Sulfonamide amine) | Significant changes in potency for NF-κB activation | nih.gov |
| Thiazole/thiadiazole carboxamides | Iterative modifications across the scaffold | Optimization led to a potent c-Met kinase inhibitor (51am) | nih.gov |
| 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Substituents on the core scaffold | Determined the spectrum and potency of antifungal and antiviral activity | researchgate.net |
Investigation of Potential Biological Pathways Modulated by this compound Analogues in Defined Cellular Systems
The biological effects of this compound analogues are ultimately determined by their ability to modulate specific cellular pathways. Research on related structures provides a framework for understanding these potential effects.
One area of investigation involves the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in regulating immune responses, inflammation, and cell survival. A series of substituted benzamidothiazoles were specifically found to prolong the activation of NF-κB. nih.gov This suggests that derivatives of the thiazole scaffold can interfere with the tightly regulated signaling cascade of NF-κB, which could have implications for inflammatory diseases or cancer.
In the context of cancer, thiazole derivatives have been shown to impact pathways essential for cell proliferation and survival. Analogues of 2-aryl-4-benzoyl-imidazole (ABI) exert their antiproliferative effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, these compounds were found to be effective against multidrug-resistant cancer cells, indicating they may bypass common resistance mechanisms like P-glycoprotein (Pgp) efflux pumps. nih.gov
Research on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors points to another critical cancer-related pathway. nih.gov The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a key role in cell migration, invasion, and proliferation. By inhibiting c-Met kinase, these compounds can block the downstream signaling events that drive tumor growth and metastasis. nih.gov The most promising compound from this series, 51am , was also found to be potent against several c-Met mutants, suggesting it could overcome certain forms of acquired drug resistance. nih.gov
Biophysical Characterization of Ligand-Target Binding Kinetics and Thermodynamics (e.g., SPR, ITC)
A comprehensive understanding of a drug candidate's mechanism of action requires biophysical characterization of its interaction with the intended biological target. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes).
Currently, specific SPR or ITC data for the direct interaction of this compound with a particular protein target is not widely available in the public literature. However, the application of these techniques is standard practice in drug discovery programs involving similar heterocyclic inhibitors. For example, in the development of kinase inhibitors or other targeted agents based on a thiazole scaffold, SPR would be used to measure the on-rate (ka) and off-rate (kd) of the compound binding to its target protein, from which the equilibrium dissociation constant (KD) can be calculated. ITC would be employed to directly measure the heat released or absorbed during the binding event, providing insight into the thermodynamic forces driving the interaction, such as hydrogen bonding and hydrophobic effects.
For any potent inhibitor derived from the this compound scaffold, such biophysical studies would be a critical next step to confirm direct target engagement and to understand the energetic and kinetic profile of the ligand-receptor complex. This information is invaluable for further SAR optimization, helping to design molecules with improved residence time on the target or a more favorable thermodynamic signature.
Emerging Research Directions and Future Prospects for 2 Benzoyl 1,3 Thiazole 4 Carboxylic Acid
Exploration of 2-benzoyl-1,3-thiazole-4-carboxylic acid in Advanced Materials Science Applications (e.g., optoelectronics, polymers)
The inherent properties of the thiazole (B1198619) ring, often found in fluorescent molecules, suggest that this compound could be a valuable building block in materials science. Thiazole-based fluorophores have been successfully integrated into blue light-emitting polymers for applications in organic light-emitting diodes (OLEDs). researchgate.net The extended π-conjugation system provided by the benzoyl group in this compound may enhance these photophysical properties.
Furthermore, the carboxylic acid functional group provides a crucial reactive site for polymerization. It can be converted into an ester or amide linkage, allowing the molecule to be incorporated as a monomer into various polymer backbones, such as polyesters or polyamides. This could lead to the development of new polymers with tailored optical or electronic properties.
Table 1: Potential Applications in Materials Science
| Application Area | Role of this compound | Key Structural Features Utilized |
|---|---|---|
| Optoelectronics (OLEDs) | Core structure for fluorescent polymers. | Thiazole ring, conjugated benzoyl group. |
| Polymer Chemistry | Monomer for creating functional polymers. | Carboxylic acid group for polymerization. |
| Molecular Switches | Photo-triggered switching materials. researchgate.net | Thiazole ring system. researchgate.net |
Catalytic Applications and Ligand Design Utilizing the this compound Scaffold
The structure of this compound is well-suited for ligand design in coordination chemistry and catalysis. The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atoms of the carboxylate and benzoyl groups, can act as potential donor sites for coordinating with metal ions.
Derivatives of thiazole-carboxylic acids have been investigated for their ability to bind with enzyme active sites, such as xanthine (B1682287) oxidase, through hydrogen bonding and coordination. nih.gov This suggests that the this compound scaffold could be used to design ligands for biomimetic catalysts or metal-organic frameworks (MOFs). The steric and electronic profile of the ligand, influenced by the bulky benzoyl group, could be fine-tuned to control the selectivity and activity of a metallic catalytic center.
Development of Advanced Analytical Methodologies for this compound Detection and Quantification in Complex Chemical Matrices
Detecting and quantifying specific organic molecules in complex environments like biological fluids or environmental samples requires robust analytical methods. For a compound like this compound, a gas chromatography-mass spectrometry (GC-MS) based method could be developed. mdpi.comnih.gov
A likely strategy would involve a derivatization step to increase the volatility of the molecule, targeting the polar carboxylic acid group. mdpi.com This could be achieved by converting the acid to a more volatile ester, for example, using isobutyl chloroformate in the presence of a catalyst like pyridine. mdpi.com Following derivatization, a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) would isolate the derivative from the matrix. mdpi.comnih.gov For sensitive and selective quantification, the GC-MS could be operated in Selected Ion Monitoring (SIM) mode, tracking specific fragment ions characteristic of the derivatized molecule. mdpi.com
Table 2: Proposed GC-MS Method for Quantification
| Step | Description | Rationale |
|---|---|---|
| 1. Derivatization | Reaction with isobutyl chloroformate (IBCF) and pyridine. mdpi.com | Increases volatility by converting the carboxylic acid to an isobutyl ester. mdpi.com |
| 2. Extraction | Liquid-liquid extraction with ethyl acetate. mdpi.com | Isolates the nonpolar derivative from the aqueous matrix. nih.gov |
| 3. Analysis | GC-MS analysis in Selected Ion Monitoring (SIM) mode. mdpi.com | Provides high sensitivity and selectivity for trace analysis. mdpi.com |
Integration of this compound into Combinatorial Chemistry and High-Throughput Screening Platforms for Novel Compound Discovery
The this compound structure is an ideal starting point for combinatorial chemistry. The carboxylic acid function serves as a versatile anchor for creating large libraries of compounds. Through automated parallel synthesis, it can be readily converted into a wide array of amides, esters, or other derivatives. nih.gov
High-throughput screening of such libraries derived from thiazole scaffolds has been effective in discovering compounds with a range of biological activities, including antifungal, antiviral, and enzyme-inhibitory properties. researchgate.netmdpi.com For example, series of thiazole derivatives have been synthesized and screened to identify potent inhibitors of Candida species and tobacco mosaic virus. researchgate.netmdpi.com By systematically modifying the scaffold and screening the resulting library, novel compounds with desired biological or material properties can be efficiently discovered.
Unexplored Reactivity Profiles and Novel Transformation Strategies for this compound
Beyond simple derivatization of the acid group, the this compound molecule offers potential for more complex and novel chemical transformations.
One promising strategy involves the cyclization of the carboxylic acid with other reagents to form new heterocyclic systems. For instance, reacting carboxylic acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent like polyphosphate ester (PPE) can yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov This represents a one-pot method to transform the initial scaffold into a completely different heterocyclic system, expanding its chemical diversity without the use of highly toxic reagents like phosphorus oxychloride (POCl₃). nih.gov
Other potential, yet unexplored, reactions could include:
Oxidation of the thiazole's sulfur atom to form sulfoxides or sulfones.
Reduction of the benzoyl ketone to a secondary alcohol, introducing a new chiral center.
Electrophilic substitution on the phenyl ring of the benzoyl group.
Table 3: Potential Chemical Transformations
| Reagent(s) | Functional Group Targeted | Resulting Structure | Type of Transformation |
|---|---|---|---|
| Thiosemicarbazide, PPE nih.gov | Carboxylic acid | 2-amino-1,3,4-thiadiazole moiety | Heterocyclic ring formation nih.gov |
| Oxidizing Agent | Thiazole Sulfur | Thiazole sulfoxide/sulfone | Oxidation |
| Reducing Agent (e.g., NaBH₄) | Benzoyl Ketone | Secondary alcohol | Reduction |
Challenges and Opportunities in the Comprehensive Academic Research of this compound
The primary challenge in the study of this compound is the current scarcity of dedicated research on this specific molecule. Much of its potential is inferred from studies on related thiazole derivatives. A significant opportunity, therefore, lies in conducting foundational research to characterize its chemical and physical properties thoroughly.
Challenges:
Lack of Specific Data: There is a need for fundamental experimental data on the reactivity, spectroscopy, and biological activity of the title compound itself.
Synthetic Optimization: Developing efficient, high-yield, and environmentally friendly ("green") synthetic routes is crucial. This includes avoiding toxic reagents like POCl₃ that have been used in related heterocycle syntheses. nih.gov
Potential for Instability: Some related heterocyclic carboxylic acids are known to undergo spontaneous decarboxylation, a possibility that would need to be investigated for this compound under various conditions. nih.gov
Opportunities:
Untapped Potential: As an under-researched molecule, it represents a wide-open field for novel discoveries in materials science, catalysis, and medicinal chemistry.
Systematic Exploration: The scaffold is ripe for systematic derivatization and screening, which could rapidly generate new lead compounds.
Computational Synergy: Integrating computational modeling, such as molecular docking studies which have been used for similar thiazole compounds, with synthetic efforts can accelerate the discovery of functional molecules. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-acetyl-1,3-thiazole-4-carboxylic acid |
| 2-amino-1,3,4-thiadiazole |
| 2-amino-1,3-thiazole-4-carboxylic acid |
| This compound |
| 2-benzyl-1,3-thiazole-4-carboxylic acid |
| 2-(benzylamino)-1,3-thiazole-4-carboxylic acid |
| 2-methyl-1,3-thiazole-4-carboxylic acid |
| 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid |
| 1,3-thiazinane-4-carboxylic acid |
| 1,3-thiazole-4-carboxylic acid |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide |
| Ethyl acetate |
| Isobutyl chloroformate |
| Phosphorus oxychloride |
| Polyphosphate ester |
| Pyridine |
| Thiosemicarbazide |
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-benzoyl-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of thioamide precursors with benzoyl-substituted reagents. For example, refluxing substituted benzaldehydes with thioamides in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common approach . Optimization includes:
- Temperature Control: Maintaining reflux temperatures (~78°C for ethanol) to ensure complete cyclization.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered derivatives.
- Catalysis: Acidic or basic catalysts (e.g., H₂SO₄ or piperidine) can accelerate ring closure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
